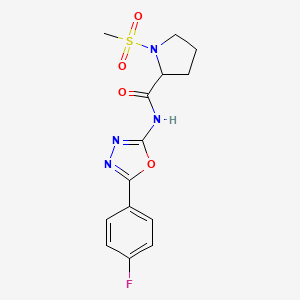

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O4S/c1-24(21,22)19-8-2-3-11(19)12(20)16-14-18-17-13(23-14)9-4-6-10(15)7-5-9/h4-7,11H,2-3,8H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWXKRUVVOLPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a unique structure that combines a pyrrolidine core with an oxadiazole ring and a methylsulfonyl group. The general formula can be represented as follows:

- Chemical Formula : C₁₅H₁₄F₁N₃O₃S

- Molecular Weight : 331.35 g/mol

The synthesis typically involves the cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole ring, followed by the introduction of the fluorophenyl group through substitution reactions and the attachment of the methylsulfonyl moiety via amide coupling.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in critical biological pathways. For instance, it may inhibit transglycosylases, enzymes crucial for bacterial cell wall synthesis, indicating potential antimicrobial properties.

- Anticancer Activity : Preliminary studies suggest that it interferes with signaling pathways in cancer cells that regulate proliferation and apoptosis. This activity is supported by structure-activity relationship (SAR) analyses indicating that modifications to the oxadiazole and pyrrolidine moieties can enhance potency against specific cancer cell lines.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives within this class could inhibit bacterial growth at nanomolar concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

In vitro studies have highlighted the anticancer potential of this compound. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction |

| HeLa (Cervical) | 3.2 | Cell cycle arrest |

| A549 (Lung) | 4.8 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

-

Study on Antimicrobial Activity :

A recent investigation into various oxadiazole derivatives showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics. -

Antitumor Efficacy :

In a comparative study involving multiple synthesized derivatives, this compound was found to be among the most effective in inhibiting tumor growth in xenograft models. The study utilized both in vitro assays and in vivo models to validate its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

The target compound’s 1,3,4-oxadiazole ring differs from the sulfur-containing 1,3,4-thiadiazole in 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (). Key differences:

- Electronic properties : Oxygen in oxadiazole is less polarizable than sulfur in thiadiazole, reducing electron-withdrawing effects.

- Bioactivity : Thiadiazoles (e.g., ) exhibit anticancer activity (e.g., 66% inhibition of BGC-823 cells at 5 µM), but oxadiazoles may differ in target binding due to altered electronic profiles .

1,3,4-Oxadiazole vs. Pyrazoline

Pyrazoline derivatives in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) share the 4-fluorophenyl group but lack the sulfonamide and carboxamide functionalities.

Substituent Effects

4-Fluorophenyl Group

The 4-fluorophenyl moiety is a recurring pharmacophore in multiple compounds (). Its presence enhances:

- Lipophilicity : Improves membrane permeability.

- Metabolic stability : Fluorine resists oxidative degradation.

In contrast, 2-substituted thiadiazoles with 3,4,5-trimethoxyphenyl groups () showed superior anticancer activity, suggesting bulkier substituents may enhance binding to hydrophobic pockets .

Sulfonamide/Sulfonyl Groups

The methylsulfonyl group on the target compound’s pyrrolidine contrasts with:

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Cyclization of hydrazide derivatives with carbon disulfide or cyanogen bromide under reflux conditions in solvents like ethanol or DMF .

Pyrrolidine Functionalization : Introduction of the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Coupling Reactions : Amide bond formation between the oxadiazole and pyrrolidine moieties using coupling agents like EDCI/HOBt .

- Optimization : Reaction yields (typically 60-75%) and purity are improved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methylsulfonyl singlet at δ 3.1–3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 395.12) .

- Infrared (IR) Spectroscopy : Key peaks include C=O (1670–1700 cm) and S=O (1150–1200 cm) stretching .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density functional theory (DFT) predicts transition states and intermediates for oxadiazole cyclization, guiding solvent selection (e.g., DMF vs. ethanol) .

- Reaction Path Search : Algorithms like the artificial force-induced reaction (AFIR) method identify optimal temperatures (e.g., 80–100°C) and reagent stoichiometry .

- Data Feedback Loops : Experimental results (e.g., HPLC purity data) refine computational models to improve yield predictions .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Repeat assays (e.g., enzyme inhibition IC) across multiple cell lines to rule out cell-specific effects .

- Structural Analog Comparison : Compare with analogs (e.g., thiadiazole vs. oxadiazole derivatives) to isolate the fluorophenyl group’s role in target binding .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) to explain potency variations (e.g., binding affinity differences due to sulfonyl group orientation) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidine carboxamide to improve membrane permeability .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life in pharmacokinetic studies .

Experimental Design & Data Analysis

Q. How to design experiments for evaluating SAR of this compound?

- Methodological Answer :

- Orthogonal Variation : Synthesize derivatives with systematic substitutions (e.g., 4-fluorophenyl → 4-chlorophenyl, methylsulfonyl → ethylsulfonyl) .

- High-Throughput Screening (HTS) : Use 96-well plates to test inhibition against a panel of enzymes (e.g., proteases, kinases) .

- Statistical Design : Apply factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent, catalyst) for library synthesis .

Q. What analytical techniques resolve impurities in the final product?

- Methodological Answer :

- HPLC-PDA/MS : Reverse-phase C18 columns (acetonitrile/water gradient) separate impurities; UV/Vis and MS detect sulfonamide byproducts .

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors (purity >98% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.